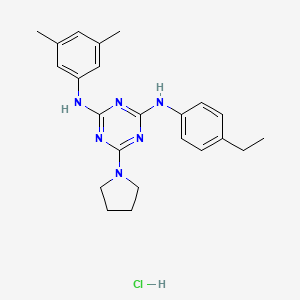
N2-(3,5-二甲基苯基)-N4-(4-乙基苯基)-6-(吡咯烷-1-基)-1,3,5-三嗪-2,4-二胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C23H29ClN6 and its molecular weight is 424.98. The purity is usually 95%.
BenchChem offers high-quality N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- N2-(3,5-二甲基苯基)-N4-(4-乙基苯基)-6-(吡咯烷-1-基)-1,3,5-三嗪-2,4-二胺盐酸盐在临床前研究中表现出良好的抗癌活性。研究人员已经研究了它对各种癌细胞系的影响,包括乳腺癌、肺癌和结肠癌。从机制上讲,它会干扰细胞周期的进程,诱导凋亡并抑制肿瘤生长。 需要进一步研究以探索其临床潜力和潜在机制 .
- N2-(3,5-二甲基苯基)-N4-(4-乙基苯基)-6-(吡咯烷-1-基)-1,3,5-三嗪-2,4-二胺盐酸盐是一种激酶抑制剂,特别针对参与细胞信号通路的特定激酶。通过调节激酶活性,它可能会影响细胞过程,例如增殖,分化和存活。 研究人员正在探索它作为激酶驱动疾病的治疗剂的潜力 .
- 体外和动物研究表明,N2-(3,5-二甲基苯基)-N4-(4-乙基苯基)-6-(吡咯烷-1-基)-1,3,5-三嗪-2,4-二胺盐酸盐具有神经保护特性。它可以减轻氧化应激,减少神经炎症并增强神经元存活。 正在对其对神经退行性疾病(例如阿尔茨海默病,帕金森病)的有效性的研究 .
- N2-(3,5-二甲基苯基)-N4-(4-乙基苯基)-6-(吡咯烷-1-基)-1,3,5-三嗪-2,4-二胺盐酸盐对某些病毒表现出抗病毒作用。研究人员已经探索了它作为病毒复制抑制剂的潜力,尤其是在RNA病毒中。 它的作用机制涉及干扰病毒酶或蛋白质合成 .
- N2-(3,5-二甲基苯基)-N4-(4-乙基苯基)-6-(吡咯烷-1-基)-1,3,5-三嗪-2,4-二胺盐酸盐通过调节细胞因子的产生和抑制炎症通路显示出抗炎活性。它可能与类风湿性关节炎,炎症性肠病和哮喘等疾病有关。 需要临床试验来验证其疗效 .
- PDT 将光和光敏剂(如N2-(3,5-二甲基苯基)-N4-(4-乙基苯基)-6-(吡咯烷-1-基)-1,3,5-三嗪-2,4-二胺盐酸盐)结合起来,选择性地破坏癌细胞或病原体。在暴露于光后,光敏剂会产生活性氧,导致细胞死亡。 研究人员正在研究N2-(3,5-二甲基苯基)-N4-(4-乙基苯基)-6-(吡咯烷-1-基)-1,3,5-三嗪-2,4-二胺盐酸盐作为癌症治疗中PDT的潜在光敏剂 .
抗癌潜力
激酶抑制
神经保护和神经退行性疾病
抗病毒活性
抗炎特性
光动力疗法 (PDT)
生物活性
N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound within the triazine class, known for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C23H29ClN6
- Molecular Weight : 425.0 g/mol
- CAS Number : 1179380-72-3
The presence of a triazine ring and various substituents contributes to its unique biological properties. The pyrrolidinyl moiety is particularly noteworthy due to its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Initial studies suggest that it may exhibit:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can be crucial in disease processes like cancer and metabolic disorders.
- Receptor Modulation : It can bind to receptors that play roles in cellular signaling pathways, potentially influencing cell proliferation and apoptosis.
Anticancer Activity
Research indicates that triazine derivatives often possess anticancer properties. For instance:
- In Vitro Studies : Preliminary studies have shown that N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through modulation of Bcl-2 family proteins or activation of caspases.
Antimicrobial Properties
Triazine derivatives are also known for their antimicrobial activities:
- Bacterial Inhibition : The compound has shown efficacy against several bacterial strains in laboratory settings. Its ability to disrupt bacterial cell wall synthesis or inhibit protein synthesis may be responsible for this activity.
Case Study 1: Interaction with Glucocerebrosidase
One significant area of research has focused on the compound’s interaction with glucocerebrosidase, an enzyme linked to lysosomal storage disorders. Studies indicated that the compound could enhance enzyme activity or stability, suggesting potential therapeutic applications in treating conditions like Gaucher's disease.
Case Study 2: Antimalarial Activity
In a related study involving other triazine derivatives, compounds similar to N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride demonstrated promising antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. These findings underscore the potential for developing new treatments for malaria using triazine derivatives .
Data Summary Table
属性
IUPAC Name |
2-N-(3,5-dimethylphenyl)-4-N-(4-ethylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6.ClH/c1-4-18-7-9-19(10-8-18)24-21-26-22(25-20-14-16(2)13-17(3)15-20)28-23(27-21)29-11-5-6-12-29;/h7-10,13-15H,4-6,11-12H2,1-3H3,(H2,24,25,26,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXVEGSEYDTTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC(=C4)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














